2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride
Overview
Description
4-Methylethcathinone (hydrochloride) (exempt preparation) is a synthetic cathinone derivative. It is often used as an analytical reference standard in forensic and toxicological research. This compound is a stimulant and is known for its presence in designer drugs marketed as "legal highs" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylethcathinone (hydrochloride) typically involves the reaction of 4-methylpropiophenone with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of 4-Methylethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often formulated as a solution in methanol for ease of handling and storage .
Chemical Reactions Analysis
Types of Reactions
4-Methylethcathinone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: 4-Methylpropiophenone or 4-methylbenzoic acid.
Reduction: 4-Methylphenylpropanol.
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
4-Methylethcathinone (hydrochloride) is widely used in scientific research, particularly in the following areas:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of cathinone derivatives.
Biology: In studies investigating the biological effects of synthetic cathinones on cellular and molecular levels.
Medicine: Research into the pharmacological properties and potential therapeutic applications of synthetic cathinones.
Industry: Used in the development of new analytical methods and forensic tools for the detection of designer drugs
Mechanism of Action
The mechanism of action of 4-Methylethcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant effects similar to those of other cathinones and amphetamines .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylmethcathinone (mephedrone)
- 3,4-Methylenedioxymethcathinone (methylone)
- N-Ethylcathinone
Uniqueness
4-Methylethcathinone (hydrochloride) is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to other similar compounds, it has a different potency and duration of action, making it a valuable reference standard in forensic and toxicological research .
Properties
IUPAC Name |
2-(ethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-9(2)6-8-11;/h5-8,10,13H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTXXFLUWZXGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266688-86-1 | |
Record name | 1266688-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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